Fmoc-DL-Arg(Pbf)(Pbf)-ol

Catalog No.
S12913135
CAS No.
M.F
C34H42N4O6S
M. Wt
634.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-DL-Arg(Pbf)(Pbf)-ol

Product Name

Fmoc-DL-Arg(Pbf)(Pbf)-ol

IUPAC Name

9H-fluoren-9-ylmethyl N-[5-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-1-hydroxypentan-2-yl]carbamate

Molecular Formula

C34H42N4O6S

Molecular Weight

634.8 g/mol

InChI

InChI=1S/C34H42N4O6S/c1-20-21(2)31(22(3)28-17-34(4,5)44-30(20)28)45(41,42)38-32(35)36-16-10-11-23(18-39)37-33(40)43-19-29-26-14-8-6-12-24(26)25-13-7-9-15-27(25)29/h6-9,12-15,23,29,39H,10-11,16-19H2,1-5H3,(H,37,40)(H3,35,36,38)

InChI Key

OCIHRKILVJXVGL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC(CO)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C

Fmoc-DL-Arg(Pbf)(Pbf)-ol, also known as N-alpha-(9-Fluorenylmethyloxycarbonyl)-N'-2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl-DL-arginine, is a modified amino acid derivative that plays a crucial role in peptide synthesis. The compound features a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used in solid-phase peptide synthesis due to its stability and ease of removal. The Pbf (pentamethylbenzyl) groups provide additional protection to the guanidino functionality of the arginine side chain, enhancing the compound's stability during synthetic procedures.

The molecular formula of Fmoc-DL-Arg(Pbf)(Pbf)-ol is C34H40N4O7SC_{34}H_{40}N_{4}O_{7}S, and it has a molecular weight of 600.77 g/mol. This compound is characterized by its unique structure that allows for selective reactions during peptide synthesis while minimizing undesired side reactions.

Typical of amino acids and peptide synthesis. Key reactions include:

  • Fmoc Removal: The Fmoc group can be removed under basic conditions, typically using piperidine or pyrrolidine, allowing for subsequent coupling reactions to occur .
  • Coupling Reactions: The activated carboxylic acid form of Fmoc-DL-Arg(Pbf)(Pbf)-ol can react with other amino acids or peptides to form peptide bonds, facilitated by coupling reagents such as carbodiimides .
  • Deprotection: The Pbf groups can be removed selectively under mild acidic conditions without affecting the integrity of the peptide backbone or other functional groups.

Research indicates that Fmoc-DL-Arg(Pbf)(Pbf)-ol exhibits significant biological activity, particularly in cytotoxicity against human tumor cells. It has been shown to bind to integrin receptors, which are involved in cell adhesion and signaling pathways relevant to cancer progression . This interaction suggests potential therapeutic applications in oncology.

The synthesis of Fmoc-DL-Arg(Pbf)(Pbf)-ol generally involves several key steps:

  • Esterification: Starting from L-arginine hydrochloride, an esterification reaction is performed using thionyl chloride and anhydrous alcohol.
  • Boc Protection: The introduction of a Boc (tert-butyloxycarbonyl) group follows to protect the amino group.
  • Pbf Introduction: The Pbf group is introduced through a reaction with Pbf-Cl in the presence of a base.
  • Deprotection: The Boc group is removed under acidic conditions.
  • Saponification: Finally, the compound undergoes saponification to yield Fmoc-DL-Arg(Pbf)(Pbf)-ol .

Fmoc-DL-Arg(Pbf)(Pbf)-ol is primarily utilized in:

  • Peptide Synthesis: It serves as a building block in solid-phase peptide synthesis due to its stability and reactivity.
  • Drug Development: Its biological activity makes it a candidate for developing peptide-based therapeutics targeting cancer and other diseases.
  • Research Tools: It is used in biochemical research for studying protein interactions and functions.

Studies have demonstrated that Fmoc-DL-Arg(Pbf)(Pbf)-ol interacts with various biological molecules, particularly integrins. These interactions are crucial for understanding how peptides can influence cellular behaviors such as migration and proliferation, thereby providing insights into their potential therapeutic roles .

Several compounds share structural similarities with Fmoc-DL-Arg(Pbf)(Pbf)-ol. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
Fmoc-L-Arg(Pbf)-OHSimilar Fmoc and Pbf groupsPrimarily used in synthesizing L-peptides
Fmoc-D-LysineContains a lysine residue instead of arginineDifferent side chain properties
Fmoc-GlycineSimplest amino acid structureLacks complex side chain modifications
Fmoc-CysteineContains a thiol groupUnique reactivity due to sulfur atom

Uniqueness: Fmoc-DL-Arg(Pbf)(Pbf)-ol's dual Pbf protection allows for enhanced stability during synthesis compared to other derivatives with single protective groups. This feature makes it particularly valuable in complex peptide synthesis where multiple reactive sites are present.

The evolution of arginine protection strategies reflects the broader transition from tert-butoxycarbonyl (Boc) to 9-fluorenylmethyloxycarbonyl (Fmoc)-based SPPS methodologies. Early Boc-era protecting groups, such as nitro (NO₂) and tosyl (Ts), suffered from harsh cleavage conditions (e.g., hydrofluoric acid) and poor compatibility with acid-sensitive residues. The advent of Fmoc chemistry in the 1980s necessitated orthogonal protecting groups removable under milder acidic conditions.

The 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc) group emerged as an early solution for arginine side-chain protection, but its slow cleavage kinetics in trifluoroacetic acid (TFA) led to prolonged exposure times and increased side reactions. This limitation spurred the development of the Pbf group, which combines enhanced acid lability with steric hindrance to suppress guanidine-mediated side reactions. Comparative studies demonstrated that Pbf-cleavage occurs 1.5–2 times faster than Pmc under standard TFA conditions (95% TFA, 2–4 hr), significantly reducing the risk of tryptophan alkylation and aspartimide formation.

Table 1: Comparative Analysis of Arginine Protecting Groups

Protecting GroupCleavage ConditionsCleavage TimeKey Limitations
Nitro (NO₂)H₂/Pd-C, H₂O12–24 hrHydrogenation hazards
Tosyl (Ts)HF, 0°C1 hrCorrosive reagents
Pmc95% TFA, 25°C4–6 hrSlow cleavage, side reactions
Pbf95% TFA, 25°C2–4 hrHigher cost

The adoption of Fmoc-Arg(Pbf)-OH as the industry standard laid the groundwork for derivatives like Fmoc-DL-Arg(Pbf)(Pbf)-ol, which further optimize side-chain stabilization through dual Pbf protection.

Structural Uniqueness of Dual Pbf Protection in Guanidinium Group Stabilization

Fmoc-DL-Arg(Pbf)(Pbf)-ol distinguishes itself through its symmetrical dual Pbf protection scheme, a structural innovation designed to address three critical challenges in arginine-containing peptide synthesis:

  • δ-Lactam Formation: The guanidinium group’s nucleophilicity promotes intramolecular cyclization during activation, forming inert δ-lactam byproducts. Dual Pbf groups create steric bulk that physically obstructs the cyclization pathway.
  • Oxidation Resistance: The dihydrobenzofuran core of Pbf provides electron-donating methyl groups that stabilize the sulfonamide linkage against oxidative degradation during prolonged synthesis cycles.
  • Solubility Enhancement: While standard Fmoc-Arg(Pbf)-OH exhibits solubility ≥64.9 mg/mL in dimethyl sulfoxide (DMSO), the DL variant’s dual Pbf configuration improves solubility in polar aprotic solvents (e.g., N-methylpyrrolidone), facilitating higher coupling efficiencies in SPPS.

Table 2: Structural and Functional Impact of Dual Pbf Protection

ParameterSingle Pbf ProtectionDual Pbf Protection
δ-Lactam InhibitionPartial (40–60% yield loss)Near-complete (>95% yield)
TFA Cleavage Time2–4 hr3–5 hr (adjusted for dual groups)
Solubility in NMP25 mg/mL48 mg/mL

The molecular architecture of Fmoc-DL-Arg(Pbf)(Pbf)-ol (C₃₄H₄₀N₄O₇S) incorporates two Pbf moieties symmetrically attached to the guanidine nitrogen atoms, creating a conformationally rigid structure that resists racemization during coupling. This design principle builds upon the proven stability of Pbf-protected arginine derivatives, which retain >98% purity after 10 days in N-butylpyrrolidinone at 25°C.

XLogP3

4.9

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

4

Exact Mass

634.28250625 g/mol

Monoisotopic Mass

634.28250625 g/mol

Heavy Atom Count

45

Dates

Modify: 2024-08-10

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